5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in each step of the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Corrosion Inhibition
Research conducted by Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they investigated the interactions between these molecules and a metal surface, finding that these compounds could effectively inhibit corrosion, a property that may extend to 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. This suggests potential applications in protecting metal surfaces from corrosion in industrial settings (Kaya et al., 2016).
Molecular Structure and Electronic Properties
Another study by Kerru et al. (2019) reported on the structure and electronic properties of a similar thiadiazole compound, characterized by spectroscopic techniques and X-ray diffraction. They also performed DFT calculations to correlate structural features with electronic properties, which could inform the design of materials with desired electronic or optical characteristics. Such insights could be relevant for understanding the properties of this compound in the context of material science or pharmaceutical research (Kerru et al., 2019).
Synthesis and Application in Antimicrobial Agents
Research on the synthesis of thiadiazole derivatives by Ling (2007) highlights the process of creating Schiff bases from thiazol-2-amine compounds. These bases were characterized and assessed for their structures, laying groundwork for further chemical modifications and applications, such as developing new antimicrobial agents. This could imply similar pathways for synthesizing and applying this compound in antimicrobial research (Ling, 2007).
Antiviral and Antimicrobial Activities
Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives and evaluated their antiviral activity against the tobacco mosaic virus, demonstrating the potential of thiadiazole derivatives in developing antiviral agents. This suggests that similar compounds, including this compound, could be explored for antiviral applications (Chen et al., 2010).
Insecticidal Activity
Ismail et al. (2021) focused on the synthesis of thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, evaluating their insecticidal activity against the cotton leafworm. Their findings suggest that such derivatives can be potent insecticidal agents, hinting at possible applications for this compound in pest control (Ismail et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-12-6-1-9(7-13(12)17)14-8-19-15(21-14)20-11-4-2-10(18)3-5-11/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRBRVFIVBWWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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